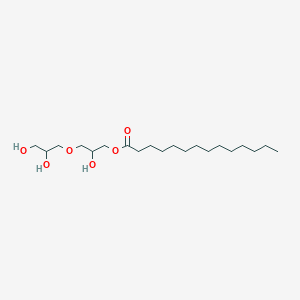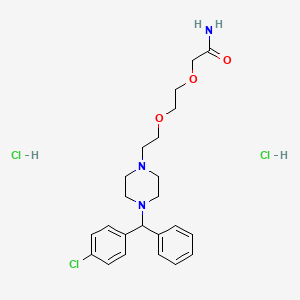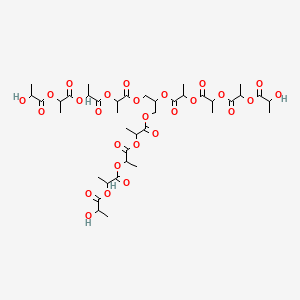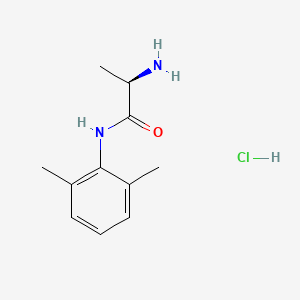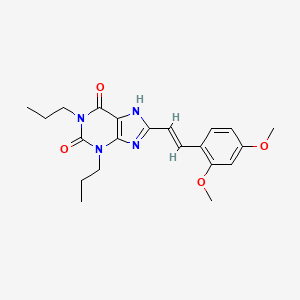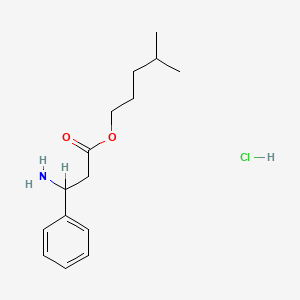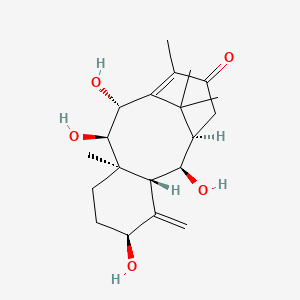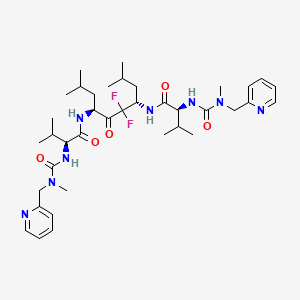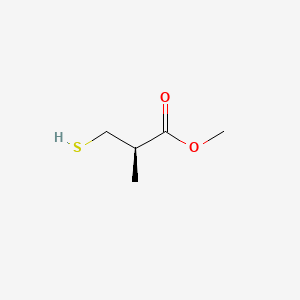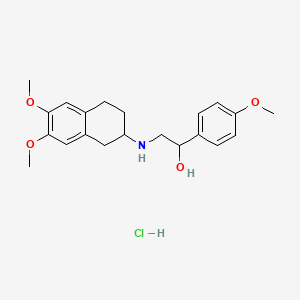
Benzenemethanol, 4-methoxy-alpha-(((1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanol, 4-methoxy-alpha-(((1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-, hydrochloride (CAS No. 116680-74-1) is a complex organic compound. Let’s break down its structure:
Chemical Formula: CHNOCl
IUPAC Name: 4-methoxy-alpha-(((1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)benzenemethanol hydrochloride
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthylamine, followed by reduction to yield the desired product.
Reaction Conditions:- Condensation: Typically carried out in an organic solvent (e.g., ethanol or methanol) with acid catalysis.
- Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production: Industrial-scale production methods may involve modifications to improve yield, scalability, and cost-effectiveness.
Analyse Des Réactions Chimiques
This compound can undergo various reactions:
Oxidation: Oxidation of the alcohol group to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Substitution reactions at the aromatic ring (e.g., halogenation, nitration).
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (as mentioned earlier), and halogens (e.g., chlorine or bromine).
Major products depend on reaction conditions and substituents but may include aldehydes, amines, or substituted aromatic compounds.
Applications De Recherche Scientifique
This compound finds applications in:
Medicine: Potential pharmaceutical agents due to its structural features.
Chemical Biology: Studying biological processes and interactions.
Industry: As a precursor for other compounds.
Mécanisme D'action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.
Comparaison Avec Des Composés Similaires
While I don’t have direct information on similar compounds, further research could explore related structures and their unique features.
Propriétés
Numéro CAS |
116680-74-1 |
|---|---|
Formule moléculaire |
C21H28ClNO4 |
Poids moléculaire |
393.9 g/mol |
Nom IUPAC |
2-[(6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-(4-methoxyphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C21H27NO4.ClH/c1-24-18-8-5-14(6-9-18)19(23)13-22-17-7-4-15-11-20(25-2)21(26-3)12-16(15)10-17;/h5-6,8-9,11-12,17,19,22-23H,4,7,10,13H2,1-3H3;1H |
Clé InChI |
XSNYYCJALOLXEB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(CNC2CCC3=CC(=C(C=C3C2)OC)OC)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


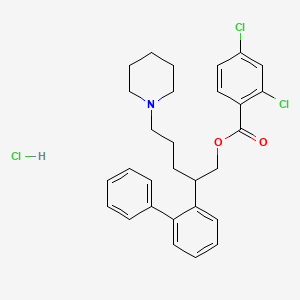
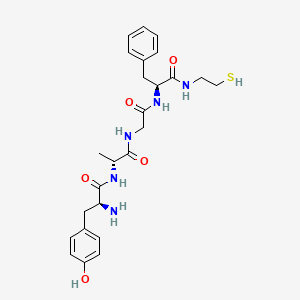
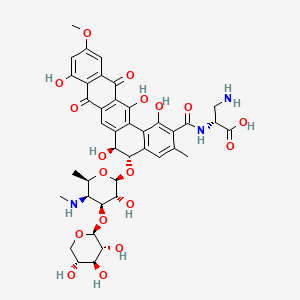
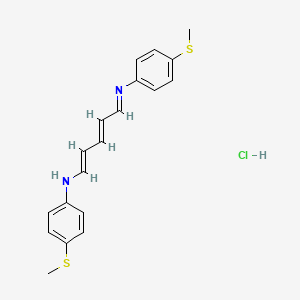
![[(3S,3aR,6S,6aS)-3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762077.png)
